S-Benzoylcaptopril S-Benzoylcaptopril
Brand Name: Vulcanchem
CAS No.: 75107-57-2
VCID: VC20770031
InChI: InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
SMILES: CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol

S-Benzoylcaptopril

CAS No.: 75107-57-2

Cat. No.: VC20770031

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

S-Benzoylcaptopril - 75107-57-2

Specification

CAS No. 75107-57-2
Molecular Formula C16H19NO4S
Molecular Weight 321.4 g/mol
IUPAC Name (2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
Standard InChI Key PZFBMHLQMFIRCU-YPMHNXCESA-N
Isomeric SMILES C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
SMILES CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Canonical SMILES CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator